
(5-Amino-2-chlorophenyl)boronic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of boronic acid derivatives, including those similar to "(5-Amino-2-chlorophenyl)boronic acid hydrochloride", often involves reactions that yield boron heterocyclic species. For example, the reaction of N-salicylidene-2-aminophenolate derivatives with phenyl boronic acid can afford boron bicyclic species, as confirmed by X-ray studies of boron heterocycles derived from similar compounds (Barba, Cuahutle, Santillán, & Fárfan, 2001).
Molecular Structure Analysis
The molecular structure of compounds similar to "this compound" can be analyzed through single-crystal X-ray diffraction, revealing details such as the arrangement of molecules within the crystal cell, determined by hydrogen bonding. For instance, m-aminophenyl boronic acid hydrochloride has been studied to reveal its crystal and molecular structure, providing insights into the coordination and hydrogen bond formations (Hong, 1995).
Chemical Reactions and Properties
Boronic acids, including derivatives similar to "this compound", participate in various chemical reactions. They act as Lewis acids and can form reversible covalent bonds with hydroxy groups, enabling electrophilic and nucleophilic modes of activation in organic reactions. This boronic acid catalysis (BAC) can lead to the formation of amides, cycloadditions, and conjugate additions under mild and selective conditions (Hall, 2019).
Physical Properties Analysis
The physical properties of boronic acid derivatives, including solubility, melting point, and crystalline structure, are influenced by their molecular arrangements and hydrogen bonding within the crystal lattice. The crystal structure analysis of related compounds provides valuable information about these physical properties.
Chemical Properties Analysis
The chemical properties of "this compound" and similar compounds are characterized by their ability to undergo transmetallation, wherein the organic residue is transferred to a transition metal, a key concept in boronic acid chemistry. This unique feature enables their extensive use in organic synthesis, particularly in cross-coupling reactions like Suzuki coupling (Pareek, Rani, Kumar, Sharma, & Kishore, 2015).
Scientific Research Applications
Stereoselective Synthesis and Molecular Structure The reaction of N-salicylidene-2-aminophenolate derivatives with phenyl boronic acid generates boron bicyclic species, showcasing the compound's role in the synthesis of complex boron heterocycles. These boron complexes, derived from Schiff bases, undergo acetolysis to yield dioxazaborocines, indicating its utility in creating structurally diverse boron-containing compounds (Barba et al., 2001).
Solid-Phase Derivatization and Immobilization A general solid-phase approach for the derivatization of functionalized boronic acids demonstrates the adaptability of (5-Amino-2-chlorophenyl)boronic acid hydrochloride in biological, medicinal, and synthetic applications. This method utilizes a diethanolamine resin anchor, facilitating easy immobilization and derivatization, including its transformation into amines, amides, anilides, and ureas, highlighting the compound's versatility (Gravel et al., 2002).
Glucose Sensing Materials Amino-3-fluorophenyl boronic acid, a derivative of this compound, has been synthesized and used to construct glucose-sensing materials operating at physiological pH. This application underscores the importance of boronic acid derivatives in developing biologically relevant sensing materials (Das et al., 2003).
Catalysis and Bond Formation The effectiveness of a primary aliphatic amino group as an internal Lewis base on the formation of a boron–oxygen–carbon linkage is explored, demonstrating the catalytic capabilities of this compound in facilitating bond formation, thereby contributing to the development of novel organic synthesis methodologies (Bhat et al., 2004).
Anticancer Molecule Development The study of a boronic acid-based anticancer molecule shows promise for further drug development, indicating the role of this compound derivatives in medicinal chemistry for the development of new therapeutic agents (Zagade et al., 2020).
Analytical Strategies for Boronate Esters The analysis of highly reactive pinacolboronate esters, including derivatives of this compound, presents unique analytical challenges due to their instability. Innovative methods have been developed for their stabilization and analysis, crucial for assessing the purity and quality of these compounds in pharmaceutical development (Zhong et al., 2012).
Mechanism of Action
Target of Action
Boronic acids, including this compound, are often used as building blocks in the synthesis of biologically active molecules . They are known to interact with various biological targets depending on the specific structures they are incorporated into.
Mode of Action
Boronic acids are commonly used in suzuki-miyaura (sm) cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring an organic group from boron to palladium in a process known as transmetalation .
Biochemical Pathways
The compound’s use in sm cross-coupling reactions suggests it plays a role in the formation of carbon-carbon bonds . This could potentially affect a wide range of biochemical pathways, depending on the specific molecules it is used to synthesize.
Pharmacokinetics
Boronic acids are generally known for their stability and environmental benignity , which could potentially influence their pharmacokinetic properties.
Result of Action
As a building block in the synthesis of biologically active molecules , its effects would likely depend on the specific structures it is incorporated into.
Future Directions
Boronic acids and their esters, including “(5-Amino-2-chlorophenyl)boronic acid hydrochloride”, are considered valuable in modern organic chemistry for the construction of carbon–carbon or carbon–heteroatom bonds. They also find applications in numerous fields including catalysis, materials science, biology, imaging, etc . Therefore, the future directions of this compound could involve its use in these areas.
Biochemical Analysis
Biochemical Properties
(5-Amino-2-chlorophenyl)boronic acid hydrochloride plays a significant role in biochemical reactions. It is involved in the Suzuki–Miyaura (SM) coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound interacts with palladium in the SM coupling reaction, where it acts as a formally nucleophilic organic group transferred from boron to palladium .
Cellular Effects
Given its role in the synthesis of KRAS G12C inhibitors , it may indirectly influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound primarily involves its participation in the Suzuki–Miyaura coupling reaction . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Temporal Effects in Laboratory Settings
It is known that the product is chemically stable under standard ambient conditions .
Metabolic Pathways
Given its role in the Suzuki–Miyaura coupling reaction , it may interact with enzymes or cofactors involved in carbon–carbon bond formation.
properties
IUPAC Name |
(5-amino-2-chlorophenyl)boronic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BClNO2.ClH/c8-6-2-1-4(9)3-5(6)7(10)11;/h1-3,10-11H,9H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZLUPPGYAMRAPF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)N)Cl)(O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BCl2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.85 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

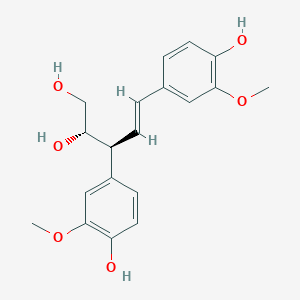
![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 2-(broMoMethyl)-5-fluoro-1-(phenylsulfonyl)-, Methyl es](/img/no-structure.png)
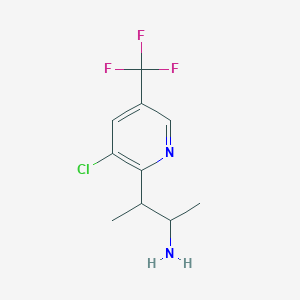
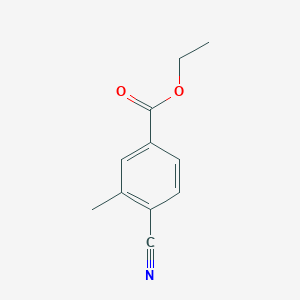
![3,4-Dibromo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1145695.png)

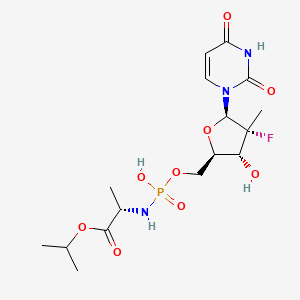
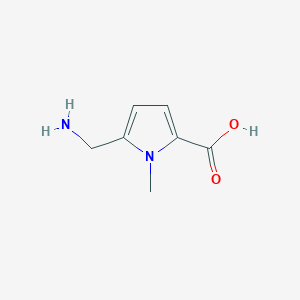

![N-(2-Propenoyl)-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B1145708.png)
![3,7-Diazabicyclo[3.3.1]nonane dihydrochloride](/img/structure/B1145709.png)